N-methyl-1-(3-methyl-4-pyridinyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}methanamine
Overview
Description
N-methyl-1-(3-methyl-4-pyridinyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}methanamine is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.19329732 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis Techniques
One study focuses on direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including compounds similar to the one . This process uses N-methyl bis((perfluoroalkyl)sulfonyl)imides or trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide, achieving high yields of the corresponding salts. This methodology simplifies the route to various room temperature ionic liquids (RTILs), hinting at the compound's utility in creating ionic solutions with potential applications ranging from solvents to electrolytes in energy devices (Zhang, Martin, & Desmarteau, 2003).
Antimicrobial Screening
Another research avenue explores the synthesis of novel imidazo-[1,2-a]pyridine derivatives for antimicrobial screenings. A series of mannich bases were synthesized from related pyridine and imidazole derivatives and tested against various bacterial and fungal strains. Some derivatives exhibited potency comparable or superior to commercial drugs, suggesting their potential as lead compounds for developing new antimicrobial agents (Desai et al., 2012).
Novel Compounds for Material Science and Medicinal Chemistry
Further research includes the development of new anti-microbial additives based on pyrimidine derivatives for surface coating and printing ink paste. These compounds show significant antimicrobial effects when incorporated into polyurethane varnish and printing ink, suggesting applications in material science to create surfaces with inherent antimicrobial properties (El‐Wahab et al., 2015).
Additionally, zolimidine analogues have been synthesized, showcasing a method to create N-acetylsulfilimine and -sulfoximine analogues with potential applications in medicinal chemistry. These compounds, related to the treatment of peptic ulcer, provide insight into the versatility of pyridine and imidazole derivatives in drug development (Hendriks, Nürnberg, & Bolm, 2015).
Properties
IUPAC Name |
N-methyl-1-(3-methylpyridin-4-yl)-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-18-14-23-12-11-20(18)16-25(2)17-21-15-24-22(29(3,27)28)26(21)13-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-12,14-15H,7,10,13,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSBWTGRDRWGNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN(C)CC2=CN=C(N2CCCC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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